molecular formula C19H18N6O3S2 B13375712 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

カタログ番号: B13375712
分子量: 442.5 g/mol
InChIキー: ZHHGENJRZMETST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (CAS 1091584-55-2) is a sophisticated heterocyclic compound with significant potential in medicinal chemistry and drug discovery research. This molecular entity features a unique hybrid architecture combining triazolopyrimidine and thiazole pharmacophores with dimethoxyphenyl substituents, creating a multifunctional scaffold with promising biological properties. The compound's structural complexity offers researchers a versatile tool for investigating novel therapeutic targets and signaling pathways. The distinctive molecular architecture of this compound incorporates multiple privileged structures known for their biological relevance. The [1,2,4]triazolo[1,5-a]pyrimidine core represents an important heterocyclic system with demonstrated potential in kinase inhibition, while the thiazole ring containing the 3,4-dimethoxyphenyl substituent contributes additional binding capabilities through its electron-rich environment . The acetamide bridge with sulfanyl linkage enables strategic molecular hybridization, potentially enhancing target engagement through optimized spatial orientation of pharmacophoric elements. This compound is particularly valuable for researchers investigating protein-ligand interactions, structure-activity relationship studies, and targeted therapy development. Its complex heterocyclic system suggests potential applications across multiple research domains including oncology, neuroscience, and inflammatory disease models. Researchers may employ this compound as a molecular scaffold for fragment-based drug discovery, as a chemical probe for target validation studies, or as a lead compound for optimization campaigns aimed at enhancing potency, selectivity, and drug-like properties. Research Applications: This compound serves as a key intermediate in the synthesis of more complex biologically active molecules and is utilized extensively in high-throughput screening libraries. Its structural features make it particularly relevant for studying adenosine triphosphate (ATP)-binding sites of various enzymes, receptor-ligand interactions, and signal transduction pathways. The presence of multiple hydrogen bond acceptors and donors, along with aromatic systems capable of π-π stacking interactions, suggests potential for diverse molecular recognition scenarios in biochemical assays. Handling and Storage: This product is provided as a solid material that should be stored in a cool, dry environment protected from light. Researchers should handle the material using appropriate personal protective equipment and adhere to institutional safety protocols for chemical handling. As with all research compounds, proper containment and disposal procedures should be implemented to prevent environmental contamination. Regulatory Status: This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. Not for diagnostic or therapeutic applications in humans or animals. The compound must not be administered to humans or used in clinical trials without appropriate regulatory approvals. Researchers assume full responsibility for complying with all applicable local, state, national, and international regulations governing the handling and use of chemical substances.

特性

分子式

C19H18N6O3S2

分子量

442.5 g/mol

IUPAC名

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18N6O3S2/c1-11-6-17(25-18(22-11)20-10-21-25)29-9-16(26)24-19-23-13(8-30-19)12-4-5-14(27-2)15(7-12)28-3/h4-8,10H,9H2,1-3H3,(H,23,24,26)

InChIキー

ZHHGENJRZMETST-UHFFFAOYSA-N

正規SMILES

CC1=NC2=NC=NN2C(=C1)SCC(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC

製品の起源

United States

準備方法

Thiazole Core Synthesis

The 4-(3,4-dimethoxyphenyl)thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole condensation (Fig. 1A):

  • Reactants :
    • 3,4-Dimethoxyacetophenone (brominated to α-bromo-3,4-dimethoxyacetophenone).
    • Thiourea (in ethanol under reflux, 78°C, 45 min).
  • Mechanism : Nucleophilic substitution followed by cyclization.
  • Yield : ~75–85% after recrystallization.

Key Data :

Parameter Value Source
Reaction Time 45 min
Solvent Ethanol
Purification Saturated NaHCO₃ wash

Triazolopyrimidine-Thiol Synthesis

The 5-methyltriazolo[1,5-a]pyrimidin-7-thiol is prepared via:

  • Cyclization : 7-Chloro-5-methyltriazolopyrimidine treated with thiourea in DMF (80°C, 4 h).
  • Workup : Acid precipitation (HCl) and filtration.

Key Data :

Parameter Value Source
Reaction Temp 80°C
Yield 68–72%

Acetamide Coupling

The final step involves coupling the thiazole-2-amine with the triazolopyrimidine-thiol via a bromoacetamide linker (Fig. 1B):

  • Step 1 : Thiazole-2-amine + bromoacetyl bromide → N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-bromoacetamide.
    • Conditions : DCM, triethylamine (0°C → RT, 2 h).
  • Step 2 : Bromoacetamide + triazolopyrimidine-thiol → Target compound.

Optimization Table :

Parameter Optimal Value Yield Improvement
Solvent DMF 82% → 89%
Base K₂CO₃ 75% → 89%
Temp 60°C 70% → 89%

Purification & Characterization

  • Purification : Flash chromatography (SiO₂, ethyl acetate/hexane 3:7).
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole), 7.58 (d, J = 8.4 Hz, 1H, aryl), 3.89 (s, 6H, OCH₃), 2.51 (s, 3H, CH₃).
    • MS (ESI+) : m/z 443.51 [M+H]⁺.

Industrial Scalability

化学反応の分析

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

科学的研究の応用

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide has several scientific research applications:

作用機序

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity .

類似化合物との比較

Chemical Identity :

  • Systematic Name : N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide
  • CAS Registry Number : 1091584-55-2
  • Molecular Formula : C₁₉H₁₈N₆O₃S₂
  • Molar Mass : 442.51 g/mol .

Structural Features: The compound integrates a 1,3-thiazole ring substituted with a 3,4-dimethoxyphenyl group at position 4, linked via an acetamide bridge to a 1,2,4-triazolo[1,5-a]pyrimidine scaffold. The latter bears a methyl group at position 5 and a sulfanyl (-S-) moiety at position 5.

Structural Analogs
Triazolo[1,5-a]pyrimidine Acetamides :
  • Compound 50 (from ):

    • Structure : 2-(3,4-Dimethoxyphenyl)-N-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetamide.
    • Key Differences : Replaces the thiazole ring with a phenyl-substituted triazolopyrimidine.
    • Activity : Evaluated as an anti-tubercular agent, showing moderate efficacy against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) .
  • Flumetsulam (CAS: N/A; ):

    • Structure : N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide.
    • Key Differences : Sulfonamide linker instead of acetamide; lacks the thiazole-dimethoxyphenyl moiety.
    • Activity : Commercial herbicide targeting acetolactate synthase (ALS) in weeds .
Thiazole-Oxadiazole Hybrids ():
  • Example: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides. Key Differences: Oxadiazole replaces triazolopyrimidine; sulfanyl group at a different position. Synthesis: Involves multi-step protocols with hydrazine, carbon disulfide, and LiH-mediated coupling .
Functional Analogs
Antimicrobial Agents :
  • N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ():

    • Structure : Triazole-thiadiazole hybrids with variable N-substituents.
    • Activity : Demonstrated broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC range: 8–32 µg/mL) .
  • Thiadiazole[3,2-a][1,3,5]triazine Derivatives ():

    • Structure : Fused thiadiazole-triazine core with chloroethyl substituents.
    • Activity : Exhibited antifungal properties against Candida albicans (IC₅₀ = 4.2 µM) .
Radioactive Tracers :
  • [¹⁸F]F-DPA ():
    • Structure : Pyrazolo[1,5-a]pyrimidine acetamide with a fluorophenyl group.
    • Application : Used in positron emission tomography (PET) for imaging neuroinflammation via translocator protein (TSPO) binding .
Comparative Analysis of Key Properties
Compound Core Structure Substituents Biological Activity Reference
Target Compound Thiazole-Triazolo-pyrimidine 3,4-Dimethoxyphenyl, methyl Inferred antimicrobial
Compound 50 () Triazolo-pyrimidine 3,4-Dimethoxyphenyl, phenyl Anti-tubercular (MIC: 12.5 µg/mL)
Flumetsulam () Triazolo-pyrimidine sulfonamide 2,6-Difluorophenyl Herbicide (ALS inhibitor)
N-R-2-(5-(5-methyl-1H-pyrazole...) Triazole-Thiadiazole Variable alkyl/aryl Antibacterial (MIC: 8–32 µg/mL)

生物活性

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a compound with significant potential in medicinal chemistry. Its complex structure suggests diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N6O3S2, with a molecular weight of 442.51 g/mol. The compound features a thiazole ring and a triazolopyrimidine moiety, both known for their pharmacological significance.

PropertyValue
Molecular FormulaC19H18N6O3S2
Molecular Weight442.51 g/mol
CAS Number1091584-55-2

Biological Activity Overview

The biological activity of this compound has been explored through various pharmacological studies. The following sections detail its antimicrobial, anticancer, and other relevant activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that similar thiazole derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhances this activity.
    Study ReferenceBacterial Strains TestedResults
    Kumar et al. (2010)Staphylococcus aureus, E. coliMIC values ranging from 31.25 to 125 µg/mL

Anticancer Activity

The potential anticancer properties of thiazole derivatives have been extensively documented:

  • Cell Line Studies : In vitro studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cell lines such as Jurkat and A-431.
    Compound IDIC50 (µg/mL)Cell Line
    Compound 13<1.98Jurkat
    Compound 14<1.61A-431

Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic interactions, which may contribute to their cytotoxic effects.

Case Study 1: Synthesis and Evaluation

A study by Shiradkar et al. (2007) synthesized various thiazole derivatives and evaluated their biological activities. Among these, the compound N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide exhibited promising results against multiple cancer cell lines.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at specific positions on the phenyl ring significantly impact the biological activity of thiazole derivatives. The introduction of methyl groups at para positions resulted in enhanced anticancer activity compared to their unsubstituted counterparts.

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions to assemble the thiazole and triazolopyrimidine moieties. A critical step is the formation of the acetamide bridge via coupling reactions. For example, EDCI/HOBt-mediated amidation (commonly used in peptide synthesis) can link the thiazole and triazolopyrimidine fragments under inert conditions (e.g., nitrogen atmosphere) in solvents like DMF or THF at 0–25°C . Intermediate purification via column chromatography or recrystallization ensures high yields (>70% in optimized protocols). Reaction progress is monitored by TLC, and final product purity is confirmed by NMR and mass spectrometry .

Basic: Which analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent patterns (e.g., methoxy groups on the phenyl ring, methyl on triazolopyrimidine) and confirm connectivity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing regioisomers .
  • X-ray Crystallography: SHELXL refinement resolves crystal structures, confirming bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .
  • HPLC: Assesses purity (>95% for biological assays) and monitors stability under varying pH/temperature .

Advanced: How can computational methods predict binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like Plasmodium falciparum DHODH or bacterial enzymes. Key steps include:

  • Protein Preparation: Retrieve target structures from PDB (e.g., 4CQ8 for PfDHODH) and optimize protonation states.
  • Ligand Parameterization: Assign partial charges to the compound using Gaussian-based DFT calculations.
  • Docking Analysis: Identify binding poses with favorable ΔG values (e.g., −9.0 kcal/mol) and hydrogen bonds with residues like Arg265 .
  • Validation: Compare results with experimental IC50 data from enzyme inhibition assays .

Advanced: How to resolve crystallographic data using SHELX programs?

  • Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to obtain reflection data.
  • Structure Solution: SHELXD identifies initial phases via dual-space methods, leveraging the compound’s heavy atoms (e.g., sulfur) .
  • Refinement: SHELXL refines anisotropic displacement parameters and validates geometry (e.g., R-factor < 0.05). Twinning or disorder is addressed using PART commands .
  • Validation: Check CIF files with PLATON for missed symmetry or solvent-accessible voids .

Advanced: What strategies optimize yield in multi-step synthesis?

  • Coupling Reaction Optimization: Use excess EDCI (1.5 equiv) and HOBt (1.2 equiv) in DMF at 0°C to minimize side reactions .
  • Purification: Gradient elution (hexane/ethyl acetate) in flash chromatography isolates intermediates. Recrystallization in ethanol removes unreacted starting materials .
  • Scale-Up: Continuous-flow reactors improve reproducibility and reduce reaction times (e.g., 2-hour residence time for amidation) .

Advanced: How to analyze discrepancies in biological activity data?

  • Purity vs. Activity: Low-purity batches (<90%) may reduce potency. Validate via HPLC and retest .
  • Assay Conditions: Compare MIC values across bacterial strains (e.g., S. aureus vs. E. coli) under standardized CLSI guidelines .
  • Structural Analogues: Test derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophore contributions .
  • Meta-Analysis: Cross-reference PubChem BioAssay data (AID 1259401) with in-house results to identify outliers .

Advanced: How to design SAR studies for this compound?

  • Core Modifications: Replace the thiazole with oxadiazole (e.g., 1,3,4-oxadiazole) and evaluate changes in logP and solubility .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to assess impact on target binding .
  • Biological Testing: Use dose-response curves (IC50) and cytotoxicity assays (e.g., HepG2 cells) to establish therapeutic indices .

Advanced: What are the challenges in scaling up synthesis for preclinical trials?

  • Reaction Solvents: Transition from DMF (toxic) to biodegradable solvents like cyclopentyl methyl ether (CPME) .
  • Process Control: Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor intermediate formation .
  • Regulatory Compliance: Ensure compliance with ICH Q3A/B guidelines for impurity profiling (<0.1% for unknown impurities) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。